Cas no 71861-60-4 (21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-)

21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)- structure
71861-60-4 structure
Nom du produit:21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-
Numéro CAS:71861-60-4
Le MF:C40H46N4O17
Mégawatts:854.809852123261
CID:565880
PubChem ID:788

21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)- Propriétés chimiques et physiques

Nom et identifiant

    • 21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-
    • 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-
    • hydroxymethylbilane
    • 3,8,13,18-tetrakis(carboxymethyl)-19-(hydroxymethyl)bilane-2,7,12,17-tetrapropanoate
    • 3,8,13,18-tetrakis(carboxymethyl)-19-(hydroxymethyl)bilane-2,7,12,17-tetrapropanoic acid
    • CHEBI:16645
    • Preuroporphyrinogen
    • 3-[2-[[4-(2-carboxyethyl)-5-[[4-(2-carboxyethyl)-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-3-yl]propanoic acid
    • 3-[2-[[4-(2-carboxyethyl)-5-[[4-(2-carboxyethyl)-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-3-yl]propanoate
    • Hydroxymethylbilane(HMB)
    • 71861-60-4
    • 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid
    • Q2639442
    • 3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-Biline-2,7,12,17-tetrapropanoate
    • CHEMBL273676
    • NS00126252
    • C01024
    • DTXSID001105025
    • 3-(5-{[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl}-2-{[4-(2-carboxyethyl)-5-{[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl}-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl}-4-(carboxymethyl)-1H-pyrrol-3-yl)propanoic acid
    • SCHEMBL18547975
    • 3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid
    • (Hydroxymethyl)bilane
    • Piscine à noyau: InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)
    • La clé Inchi: WDFJYRZCZIUBPR-UHFFFAOYSA-N
    • Sourire: C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Propriétés calculées

  • Qualité précise: 854.28579601g/mol
  • Masse isotopique unique: 854.28579601g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 13
  • Nombre de récepteurs de liaison hydrogène: 17
  • Comptage des atomes lourds: 61
  • Nombre de liaisons rotatives: 27
  • Complexité: 1600
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.9
  • Surface topologique des pôles: 382Ų

21H-Biline-2,7,12,17-tetrapropanoicacid,3,8,13,18-tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)- Littérature connexe

  • 1. Biosynthesis of porphyrins and related macrocycles. Part 52. Synthesis of (11-S?)-[11-2H1]porphobilinogen and the (11R)-enantiomer for stereochemical studies on hydroxymethylbilane synthase (porphobilinogen deaminase)
    Werner L. Neidhart,Paul C. Anderson,Graham J. Hart,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1999 2677
  • 2. N.m.r. spectroscopy as a probe for the study of enzyme-catalysed reactions. Further observations of preuroporphyrinogen, a substrate for uroporphyrinogen III cosynthetase
    A. Ian Scott,Gerardo Burton,Peter M. Jordan,Hiroo Matsumoto,Paul E. Fagerness,Lana M. Pryde J. Chem. Soc. Chem. Commun. 1980 384
  • 3. Biosynthesis of porphyrins and related macrocycles. Part 53. Stereochemical studies on the enzymic formation of hydroxymethylbilane, the precursor of uroporphyrinogen III
    Jean-Roch Schauder,Stefan Jendrezejewski,Werner L. Neidhart,Graham J. Hart,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1999 2691
  • 4. Interaction of analogues of porphobilinogen with porphobilinogen deaminase
    Finian J. Leeper,Martin Rock J. Chem. Soc. Perkin Trans. 1 1996 2643
  • 5. Biosynthesis of porphyries and related macrocycles. Part 18. Proof by spectroscopy and synthesis that unrearranged hydroxymethylbilane is the product from deaminase and the substrate for cosynthetase in the biosynthesis of uroporphyrinogen-III
    Alan R. Battersby,Christopher J. R. Fookes,Kerstin E. Gustafson-Potter,Edward McDonald,George W. J. Matcham J. Chem. Soc. Perkin Trans. 1 1982 2427

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